

# Coumatetralyl: A Technical Overview of its Chemical Identity, Analysis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

**Coumatetralyl** is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists. First introduced in the 1950s, it has been utilized globally for rodent control.[1] This technical guide provides an in-depth overview of its chemical identifiers, analytical methodologies for its detection, and its molecular mechanism of action.

### **Core Chemical Identifiers**

A comprehensive list of chemical identifiers for **Coumatetralyl** is provided below, offering a standardized reference for researchers.



Identifier Type	Data
CAS Number	5836-29-3
Molecular Formula	C19H16O3
Molecular Weight	292.33 g/mol
IUPAC Name	4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one
InChI	InChl=1S/C19H16O3/c20-18-15-9-3-4-11- 16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8- 13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2
InChlKey	ULSLJYXHZDTLQK-UHFFFAOYSA-N
SMILES	C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C 4OC3=O)O
Synonyms	Racumin, Endrocid, Rodentin, 4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin

# Experimental Protocols for Detection and Quantification

The accurate determination of **Coumatetralyl** in biological and environmental matrices is crucial for toxicological studies, clinical diagnosis, and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted, sensitive, and selective method for its quantification.[2][3]

# Representative Protocol: Determination of Coumatetralyl in Human Serum by HPLC-MS/MS

This section outlines a typical experimental methodology for the analysis of **Coumatetralyl** in human serum.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To a 0.5 mL aliquot of human serum, add an internal standard (e.g., warfarin).

## Foundational & Exploratory



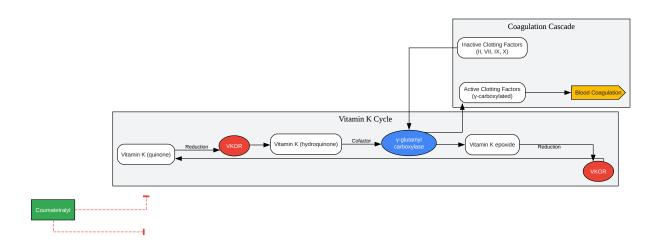
- Perform liquid-liquid extraction using 2 mL of ethyl acetate.
- · Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase for HPLC-MS/MS analysis.
- 2. HPLC-MS/MS Conditions:
- Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 μm particle size) is typically used for separation.[3]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 5 mmol/L acetic acid-ammonium acetate, pH 4.5) and methanol (e.g., 20:80, v/v) is effective.
  [3]
- Flow Rate: A constant flow rate of 0.40 mL/min is maintained.[3]
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2][3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The precursor to product ion transitions monitored are typically m/z 291 → 247 for Coumatetralyl and m/z 307 → 161 for a warfarin internal standard.[3]
- 3. Quantification:
- A calibration curve is constructed by analyzing a series of spiked human serum samples with known concentrations of Coumatetralyl.
- The concentration of **Coumatetralyl** in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



# **Mechanism of Action: Vitamin K Cycle Inhibition**

**Coumatetralyl** exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][4] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The diagram below illustrates the signaling pathway of the Vitamin K cycle and the inhibitory action of **Coumatetralyl**.



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**CoumatetralyI**'s inhibition of the Vitamin K cycle.

By blocking VKOR, **Coumatetralyl** prevents the regeneration of the active form of Vitamin K (hydroquinone) from its epoxide form.[1][4] This leads to a depletion of the necessary cofactor



for the y-glutamyl carboxylase enzyme. Consequently, the activation of vitamin K-dependent clotting factors (II, VII, IX, and X) is impaired, leading to a failure of the blood coagulation cascade and subsequent hemorrhage.[4][5]

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